

Application Note: Quantification of N-Hydroxypipicolinic Acid in Plant Tissue using LC-MS

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Compound of Interest

Compound Name: *N-Hydroxypipicolinic acid potassium*
Cat. No.: *B14754440*

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Introduction

N-Hydroxypipicolinic acid (NHP) is a critical signaling molecule in plants, playing a central role in systemic acquired resistance (SAR), a long-lasting and broad-spectrum immunity against a variety of pathogens.[1][2][3] NHP is synthesized from L-lysine and acts as a mobile signal that accumulates in both local and distal tissues upon pathogen infection, priming the plant for a more robust defense response.[3][4] The quantification of NHP in plant tissues is crucial for understanding plant-pathogen interactions, developing novel crop protection strategies, and exploring its potential in drug development. This application note provides a detailed protocol for the sensitive and accurate quantification of NHP in plant tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method

This method utilizes a robust extraction procedure to isolate NHP from complex plant matrices, followed by sensitive and selective quantification using a triple quadrupole mass spectrometer. The LC-MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode to ensure high specificity and minimize interferences from the plant matrix.

Experimental Protocols

Sample Preparation and Homogenization

- Harvest plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[5]
- Store samples at -80°C until extraction.
- For extraction, weigh approximately 50-100 mg of frozen tissue into a 2 mL microcentrifuge tube containing two small steel beads.
- Grind the frozen tissue to a fine powder using a tissue homogenizer for 2-3 minutes at 30 Hz.

Metabolite Extraction

- To the powdered tissue, add 1 mL of pre-chilled extraction solvent (80:20 methanol:water, v/v).[6] For enhanced protein precipitation, an alternative is isopropanol with 0.01% butylated hydroxytoluene (BHT).
- Vortex the mixture vigorously for 1 minute.
- Incubate on a shaker at 4°C for 1 hour.
- Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
- For cleaner samples, the supernatant can be passed through a 0.22 µm syringe filter before transferring to an LC-MS vial.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Suggested Starting Conditions):

Parameter	Value
Column	Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 μ m) or HILIC column for polar compounds.
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate.[7]
Mobile Phase B	Acetonitrile with 0.1% formic acid.
Gradient	5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration.
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40°C

MS/MS Parameters (Suggested Starting Conditions):

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Temperature	350°C
MRM Transitions	NHP:m/z 146.08 -> 128.07 (Quantifier), 146.08 -> 82.07 (Qualifier)
Cone Voltage	20 V
Collision Energy	10-15 eV (to be optimized for the specific instrument)

Note: The MRM transitions, cone voltage, and collision energy should be optimized for the specific instrument being used by infusing an NHP standard.

Quantification

A standard curve should be prepared using a certified NHP standard, covering the expected concentration range in the plant samples. The standard curve is generated by plotting the peak area of the quantifier ion against the concentration of the standard. The concentration of NHP in the plant samples is then determined by interpolating their peak areas from the standard curve and normalizing to the initial tissue weight.

Data Presentation

The following table summarizes representative quantitative data for NHP in various plant species under different conditions, extracted from published literature. This table serves as a reference for expected NHP levels.

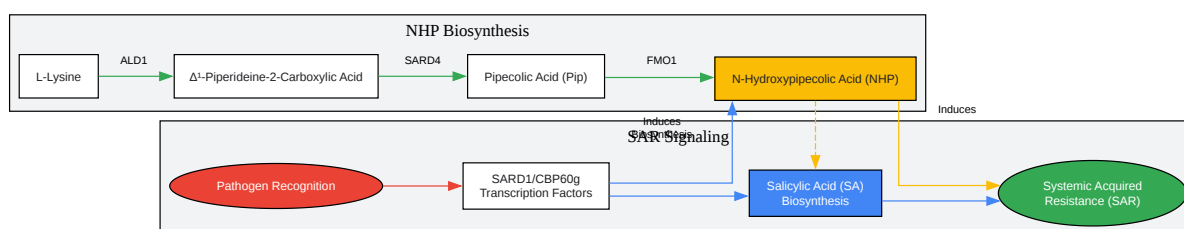
Plant Species	Tissue	Treatment	NHP Concentration (µg/g FW)	Reference
Arabidopsis thaliana	Leaves	Pseudomonas syringae infection (48 hpi)	~1.5	(Hartmann et al., 2018)
Nicotiana benthamiana	Leaves	Mock	Not Detected	(Holmes et al., 2019)
Nicotiana benthamiana	Leaves	Pseudomonas syringae infection (48 hpi)	~0.5	(Holmes et al., 2019)
Solanum lycopersicum (Tomato)	Seedlings	Mock	~0.02	[8]
Solanum lycopersicum (Tomato)	Seedlings	Pseudomonas syringae infection (48 hpi)	~0.1	[8]
Hordeum vulgare (Barley)	Leaves	Blumeria graminis f.sp. hordei infection (5 dpi)	~0.1	[1]
Cucumis sativus (Cucumber)	Leaves	Pseudomonas syringae pv. lachrymans infection (5 dpi)	~1.5	[1]

hpi: hours post-inoculation; dpi: days post-inoculation; FW: Fresh Weight.

Visualizations

NHP Biosynthesis and Signaling Pathway

The biosynthesis of NHP begins with L-lysine and involves three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[3] Pathogen recognition leads to the transcriptional activation of these genes, resulting in NHP accumulation. NHP then acts as a signal to induce systemic acquired resistance, often in conjunction with salicylic acid (SA).[2]

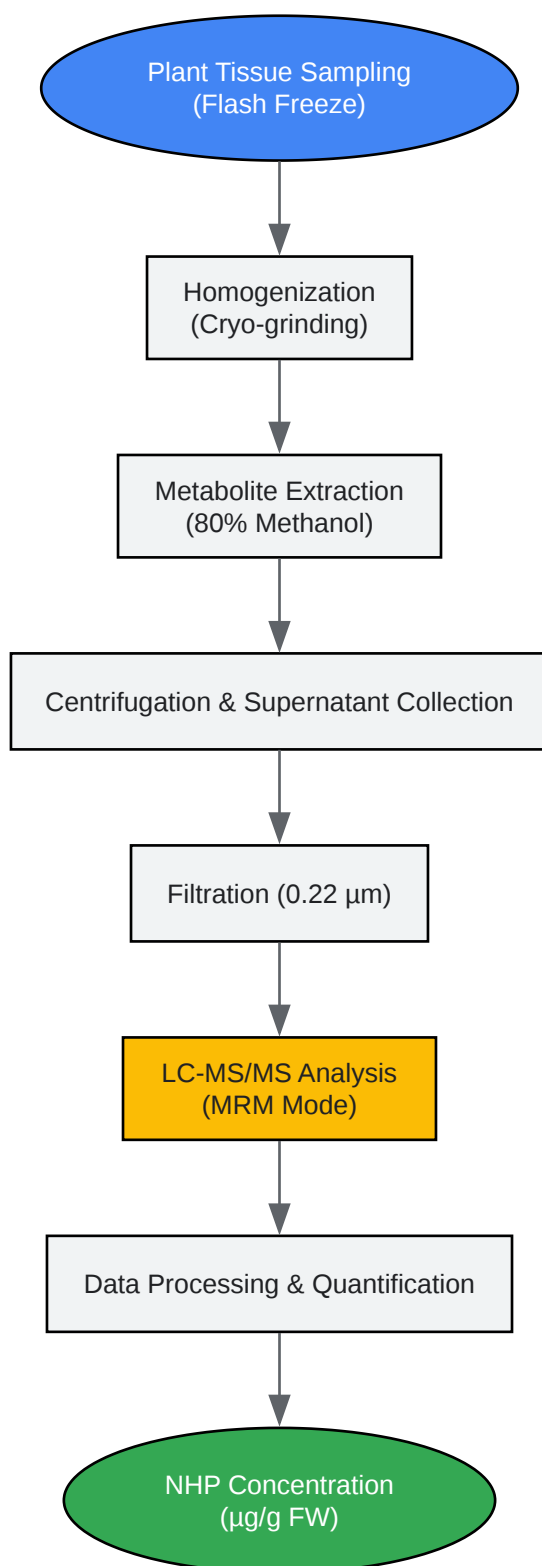


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Caption: NHP Biosynthesis and Signaling Pathway in Plant Immunity.

Experimental Workflow for NHP Quantification

The following diagram illustrates the key steps involved in the quantification of NHP from plant tissue using LC-MS.



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Caption: Experimental Workflow for NHP Quantification by LC-MS.

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